



Application Notes and Protocols for Urinary 2-Methylbutyrylglycine Analysis

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Compound of Interest		
Compound Name:	2-Methylbutyrylglycine	
Cat. No.:	B135152	Get Quote

Introduction

2-Methylbutyrylglycine (2-MBG) is an N-acyl conjugate of glycine and a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of 2-MBG in urine are indicative of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive disorder of L-isoleucine metabolism. Accurate and reliable quantification of urinary 2-MBG is crucial for the early diagnosis and management of this condition. These application notes provide detailed protocols for the sample preparation and analysis of 2-MBG in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Platforms

Both UPLC-MS/MS and GC-MS are powerful analytical techniques suitable for the quantification of 2-MBG in urine.

- UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it ideal for clinical research and high-throughput screening applications. The methodology typically involves a simple sample preparation procedure followed by rapid chromatographic separation and highly selective detection.
- GC-MS is a robust and widely available technique for the analysis of volatile and semivolatile organic compounds. For non-volatile analytes like 2-MBG, a derivatization step is necessary to increase their volatility for gas chromatographic separation.



Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated UPLC-MS/MS method for the analysis of acylglycines, including **2-Methylbutyrylglycine**, in urine.

Parameter	Performance Characteristic	
Linearity	0.005 to 25.0 μM[1]	
Lower Limit of Quantitation (LLOQ)	1-5 nM[2]	
Accuracy	<15% Relative Error (RE)[2]	
Precision	<15% Coefficient of Variation (CV)[2]	
Recovery	90.2 to 109.3% (for acylglycines)	
Concentration in Affected Individuals	1.78–11.89 (units not specified)[3][4]	

Experimental Protocols Protocol 1: UPLC-MS/MS Method

This protocol details a robust and sensitive UPLC-MS/MS method for the quantification of **2-Methylbutyrylglycine** in human urine.

Materials and Reagents:

- Human urine samples
- 2-Methylbutyrylglycine analytical standard
- Stable isotope-labeled internal standard (e.g., D5-isovalerylglycine)
- Acetonitrile (LC-MS grade)
- n-Butanol
- Acetyl chloride



- Formic acid
- Ultrapure water
- Centrifuge
- Nitrogen evaporator
- Heating block
- UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation:

- Sample Thawing and Homogenization: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Internal Standard Spiking: To 100 μL of urine, add 20 μL of the internal standard solution.
- Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization:
 - Prepare a 3 M HCl in n-butanol solution by slowly adding acetyl chloride to n-butanol.
 - \circ Add 100 μ L of the 3 M HCl in n-butanol solution to the dried residue.
 - Cap the tube and heat at 65°C for 20 minutes.
- Final Evaporation and Reconstitution:



- Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex and centrifuge to pellet any insoluble material.
- Sample Analysis: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: C18 reversed-phase column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to ensure separation of 2-Methylbutyrylglycine from other urinary components.
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for the butyl ester derivative of 2-Methylbutyrylglycine and the internal standard.

Protocol 2: GC-MS Method

This protocol provides a general workflow for the analysis of **2-Methylbutyrylglycine** in urine using GC-MS.

Materials and Reagents:

- Human urine samples
- 2-Methylbutyrylglycine analytical standard



- Internal standard (e.g., a stable isotope-labeled analog)
- Ethyl acetate
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%
 Trimethylchlorosilane BSTFA + 1% TMCS)
- Pyridine
- Centrifuge
- Nitrogen evaporator
- · Heating block
- GC-MS system

Sample Preparation:

- Sample Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove particulate matter.
- Internal Standard Spiking: Add a known amount of internal standard to a specific volume of the urine supernatant.
- Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.
- Liquid-Liquid Extraction (LLE):
 - Add sodium chloride to saturate the aqueous phase.
 - Add ethyl acetate and vortex vigorously for 2 minutes.



- Centrifuge to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Repeat the extraction with a fresh portion of ethyl acetate and combine the organic layers.
- Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
- Evaporation: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried residue, add the derivatization reagent (e.g., a mixture of BSTFA + 1% TMCS and pyridine).
 - Cap the vial tightly and heat at a suitable temperature (e.g., 60-80°C) for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
- Sample Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Conditions:

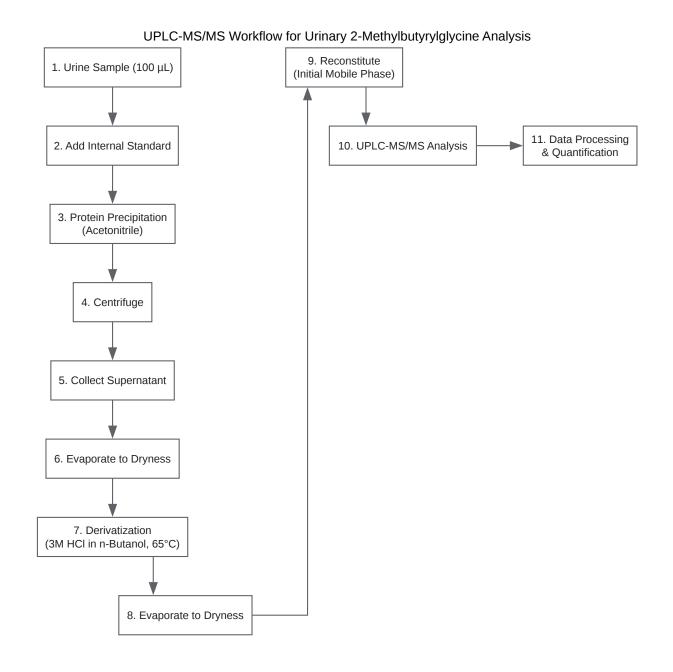
- · GC System: Agilent GC or equivalent
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector.
- Oven Temperature Program: A programmed temperature ramp to separate the TMS derivative of 2-Methylbutyrylglycine from other components.
- Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).



 Detection: Selected Ion Monitoring (SIM) of characteristic ions of the 2-Methylbutyrylglycine TMS derivative and the internal standard.

Visualizations UPLC-MS/MS Experimental Workflow



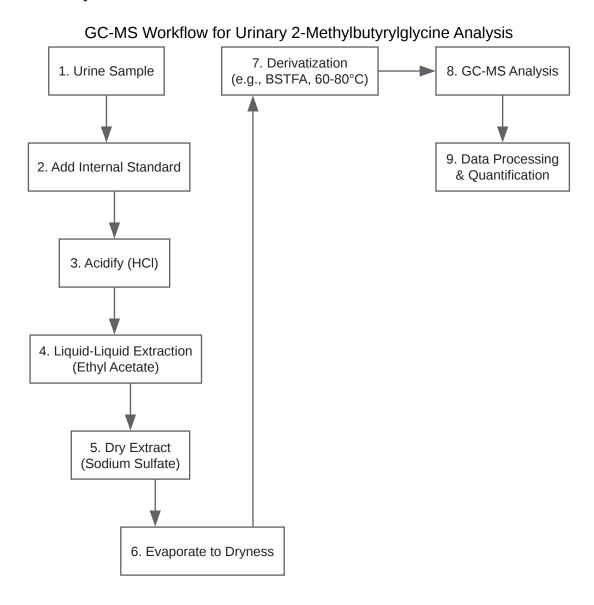


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Caption: UPLC-MS/MS experimental workflow for urinary 2-MBG analysis.



GC-MS Experimental Workflow



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Caption: GC-MS experimental workflow for urinary 2-MBG analysis.

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